molecular formula C15H19N3O4S2 B14958988 N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide

Cat. No.: B14958988
M. Wt: 369.5 g/mol
InChI Key: NTGALOKUJNCGCV-UHFFFAOYSA-N
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Description

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound characterized by the presence of a thiadiazole ring, an ethoxymethyl group, and a phenylmethanesulfonylpropanamide moiety

Properties

Molecular Formula

C15H19N3O4S2

Molecular Weight

369.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H19N3O4S2/c1-2-22-10-14-17-18-15(23-14)16-13(19)8-9-24(20,21)11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19)

InChI Key

NTGALOKUJNCGCV-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps. One common approach is the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 3-phenylmethanesulfonylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, aryl halides, base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(ETHOXYMETHYL)-1,3,4-THIADIAZOLE: Shares the thiadiazole ring but lacks the phenylmethanesulfonylpropanamide moiety.

    3-PHENYLMETHANESULFONYLPROPANOIC ACID: Contains the phenylmethanesulfonylpropanamide moiety but lacks the thiadiazole ring.

Uniqueness

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to the combination of the thiadiazole ring and the phenylmethanesulfonylpropanamide moiety

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